molecular formula C23H32O3 B137792 Estradiol 3-Valerate CAS No. 21881-45-8

Estradiol 3-Valerate

Cat. No.: B137792
CAS No.: 21881-45-8
M. Wt: 356.5 g/mol
InChI Key: IFDPLCRWEBQEAJ-RBRWEJTLSA-N
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Description

Estradiol 3-Valerate, also known as Estradiol pentanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormone therapy for menopausal symptoms, low estrogen levels, hormone therapy for transgender individuals, and in hormonal birth control. Additionally, it is used in the treatment of prostate cancer .

Mechanism of Action

Target of Action

Estradiol 3-Valerate, also known as E2V, is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .

Biochemical Pathways

This compound impacts several biochemical pathways. It modulates the Bax/Bcl-2/p53 and Caspase-3 (Cas-3) pathways . These pathways are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .

Pharmacokinetics

This compound is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . The majority of Estradiol valerate is protein-bound, metabolized in the gastrointestinal mucosa and liver, and excreted mainly in urine .

Result of Action

The result of this compound’s action is the exertion of its estrogenic effects in the body. It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception . It increases sex hormone-binding globulin (SHBG) levels by 2.5- to 3-fold in transgender women .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the route of administration can impact the drug’s action. It can be taken by mouth, sublingual, intramuscular injection, or subcutaneous injection . The dosage can also influence the drug’s action. For example, with estradiol valerate, it is reported that a dose of 5 mg has a duration of 7 to 8 days, 10 mg a duration of 10 to 14 days, 40 mg a duration of 2 to 3 weeks, and 100 mg a duration of 3 to 4 weeks .

Biochemical Analysis

Biochemical Properties

Estradiol 3-Valerate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with estrogen receptors, which are proteins that bind to estradiol .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol 3-Valerate is synthesized by reacting estradiol with valeric anhydride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to yield estradiol and valeric acid.

    Oxidation: this compound can be oxidized to form estrone valerate, which is a less potent estrogen.

    Reduction: Reduction reactions can convert estradiol valerate back to estradiol.

Common Reagents and Conditions:

    Hydrolysis: Water and esterases.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Estradiol and valeric acid.

    Oxidation: Estrone valerate.

    Reduction: Estradiol.

Comparison with Similar Compounds

Uniqueness of Estradiol 3-Valerate: this compound is unique due to its balanced pharmacokinetic profile, providing a sustained release of estradiol upon hydrolysis. This makes it suitable for various therapeutic applications, including long-term hormone therapy .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176282
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21881-45-8
Record name Estradiol 3-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 3-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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